Cappariloside A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

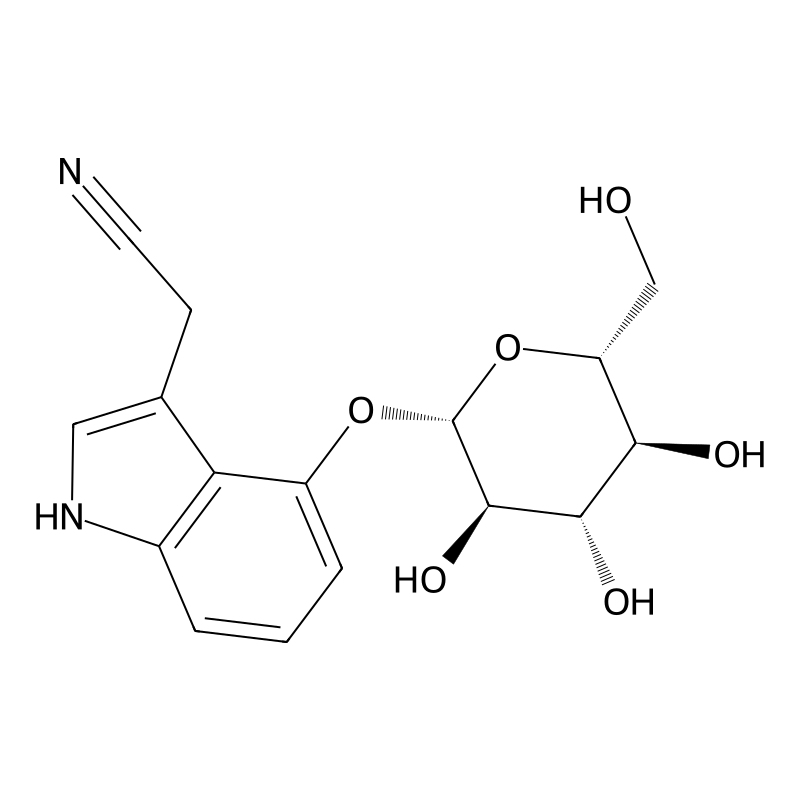

Cappariloside A is a bioactive compound primarily derived from the plant Capparis spinosa, commonly known as the caper bush. This compound belongs to a class of glycosides and is characterized by its unique structure, which includes an indole-3-acetonitrile moiety linked to glucose units. Cappariloside A has garnered attention for its potential pharmacological properties, particularly its anti-inflammatory and antiviral activities. The compound is typically isolated from the aerial parts of the plant using chromatographic methods, highlighting its significance in traditional medicine practices in various cultures, particularly in Turkey where it is used for its diuretic and antihypertensive effects .

- Benzylation: The indole derivative undergoes benzylation to introduce a benzyl group.

- Hydroxylation: Hydroxyl groups are added to specific positions on the indole ring.

- Glycosylation: The formation of glycosidic bonds occurs between the indole derivative and glucose units, resulting in the final glycoside structure.

- Purification: The product is purified using techniques such as column chromatography to achieve high purity levels (over 95%) for biological testing .

Cappariloside A exhibits significant biological activities, particularly in the realms of antiviral and anti-inflammatory effects. Studies have shown that it can modulate immune responses by regulating interferon signaling pathways, making it a candidate for therapeutic applications against viral infections such as influenza . Additionally, its anti-inflammatory properties have been demonstrated through various in vitro and in vivo experiments, indicating potential use in treating inflammatory diseases .

The synthesis of Cappariloside A can be approached through both natural extraction and synthetic chemistry:

- Natural Extraction: Isolation from Capparis spinosa using chromatographic methods.

- Synthetic Approaches: Multi-step synthesis involving indole derivatives, which allows for better control over purity and yield compared to extraction methods.

The synthetic route is particularly advantageous for research purposes, enabling the production of Cappariloside A in sufficient quantities for pharmacological studies .

Cappariloside A has several promising applications:

- Pharmaceuticals: Due to its antiviral and anti-inflammatory properties, it could be developed into drugs targeting viral infections and inflammatory conditions.

- Nutraceuticals: Its presence in traditional medicine suggests potential use as a dietary supplement for health benefits associated with Capparis spinosa.

- Cosmetics: Given its bioactive properties, it may also find applications in skincare formulations aimed at reducing inflammation or enhancing skin health .

Research into the interactions of Cappariloside A with biological systems has highlighted its role in modulating immune responses. Interaction studies have shown that it can enhance the activity of interferon-beta, which plays a crucial role in antiviral defense mechanisms. Additionally, studies have indicated that Cappariloside A may interact with various cellular pathways involved in inflammation and immune regulation .

Cappariloside A shares structural similarities with several other compounds derived from Capparis spinosa and related plants. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Capparine A | Glycoside | Contains different sugar moieties |

| Capparine B | Glycoside | Similar indole structure but different glycosylation |

| Stachydrin | Alkaloid | Exhibits distinct pharmacological properties |

| 1H-Indole-3-acetonitrile | Indole derivative | Base structure for many glycosides |

| Glucocapparin | Glycoside | Different sugar linkage compared to Cappariloside A |

Uniqueness of Cappariloside A

Cappariloside A is unique due to its specific combination of an indole-3-acetonitrile core with multiple glucose units, which may contribute to its distinct biological activities compared to other similar compounds. Its specific mechanism of action against viral infections sets it apart as a candidate for further pharmacological exploration

Cappariloside A is characterized by the molecular formula C₁₆H₁₈N₂O₆ with a molecular weight of 334.32 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 229483-41-4 and belongs to the class of phenolic glycosides, specifically indole acetonitrile glycosides [4] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H-indol-3-yl)acetonitrile [1] [2]. The structural elucidation of Cappariloside A has been accomplished through comprehensive nuclear magnetic resonance spectroscopic analysis [5]. Proton nuclear magnetic resonance spectroscopy conducted in dimethyl sulfoxide-d₆ at 500 megahertz reveals characteristic signals that confirm the presence of both indole and glucose moieties [5]. The indole portion displays distinctive resonances including the nitrogen-hydrogen proton at 11.0 parts per million as a doublet with coupling constant of 1.2 hertz, and the carbon-2 proton at 6.19 parts per million [5]. The acetonitrile methylene group appears as an AB system at 3.06 parts per million with a coupling constant of 17.4 hertz [5]. The anomeric proton of the glucose unit resonates at 3.78 parts per million as a doublet with coupling constant of 6.7 hertz, confirming the beta-anomeric configuration [5]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [5]. The nitrile carbon appears at 119.9 parts per million, while the acetonitrile methylene carbon resonates at 14.6 parts per million [5]. The anomeric carbon of the glucose unit appears at 101.0 parts per million, consistent with beta-anomeric configuration [5]. Mass spectrometric analysis utilizing Fast Atom Bombardment and Electrospray Ionization techniques confirms the molecular formula and structure [5]. Positive ion Electrospray Ionization mass spectrometry shows molecular ion peaks at mass-to-charge ratio 357 corresponding to [M+Na]⁺ and 669 for [2M+Na]⁺ [5]. Negative ion Electrospray Ionization exhibits peaks at mass-to-charge ratio 333 for [M-H]⁻ and 667 for [2M-H]⁻ [5]. Infrared spectroscopic analysis in potassium bromide pellets reveals characteristic absorption bands that confirm functional groups present in the molecule [5]. Broad absorption bands between 3414-3248 wavenumbers correspond to oxygen-hydrogen and nitrogen-hydrogen stretching vibrations from the glucose hydroxyl groups and indole nitrogen-hydrogen [5]. The nitrile group exhibits a sharp absorption at 2249 wavenumbers [5]. Aromatic carbon-carbon stretching vibrations appear between 1514-1489 wavenumbers, while carbon-oxygen-carbon stretching from the glycosidic linkage occurs around 1069-1073 wavenumbers [5]. The glycosidic bond configuration in Cappariloside A has been definitively established as a beta-linkage between the glucose unit and the indole moiety at the carbon-4 position [5]. The anomeric proton coupling constant of 6.7 hertz provides conclusive evidence for the beta-anomeric configuration [6] [7]. This coupling constant falls within the typical range for beta-anomers of glucose, which exhibit larger coupling constants due to the axial orientation of the anomeric proton relative to the carbon-2 proton [6] [7]. Heteronuclear Multiple Bond Correlation experiments demonstrate long-range correlations between the anomeric proton of glucose and the carbon-4 position of the indole ring, confirming the attachment site [5]. The glucose unit adopts the chair conformation (⁴C₁) as evidenced by the coupling patterns observed in Correlation Spectroscopy experiments [5]. The stereochemistry of the glucose moiety is consistent with D-glucopyranose in its most stable chair conformation [8]. Cappariloside A exhibits distinctive physicochemical properties that influence its stability and analytical behavior [9]. The compound exists as an amorphous solid under normal conditions, though synthetic preparations have yielded colorless crystalline forms with a melting point of 235-237 degrees Celsius with decomposition [9]. The optical rotation is measured as -47.7 degrees using the sodium D-line at 20 degrees Celsius in methanol solution at a concentration of 0.3 grams per 100 milliliters [5]. The compound demonstrates good solubility in polar solvents including water, dimethyl sulfoxide, methanol, chloroform, dichloromethane, ethyl acetate, and acetone [10]. Ultraviolet absorption maxima in methanol occur at 256, 267 (shoulder), and 278 nanometers, characteristic of the indole chromophore [5]. The compound exhibits stability under normal storage conditions but requires storage at -20 degrees Celsius under desiccated conditions to maintain integrity over extended periods [3] [10]. Cappariloside A belongs to a family of structurally related indole acetonitrile glycosides with several characterized isomeric forms and derivatives [5] [11]. The most closely related compound is Cappariloside B, which contains an additional beta-glucose unit attached to the carbon-6' position of the original glucose moiety, forming a diglucoside with molecular formula C₂₂H₂₈N₂O₁₁ and molecular weight 496.47 grams per mole [5] [11]. Synthetic derivatives include the tetra-O-acetyl protected form with molecular formula C₂₄H₂₆N₂O₁₀ and molecular weight 502.47 grams per mole, which has been prepared for structural confirmation and synthetic studies [9] [12]. The aglycone portion, 4-hydroxyindole-3-acetonitrile (molecular formula C₁₀H₈N₂O, molecular weight 172.18 grams per mole), represents the core structure without the glucose moiety [9] [12]. Related indole-C-glycosides from other plant sources exhibit structural variations in either the sugar component or indole substitution patterns [13]. These compounds demonstrate the structural diversity possible within this class of natural products while maintaining the fundamental indole-acetonitrile-glycoside framework [14].Molecular Formula and Weight

Property Value Molecular Formula C₁₆H₁₈N₂O₆ Molecular Weight (g/mol) 334.32 Chemical Abstracts Service Number 229483-41-4 International Union of Pure and Applied Chemistry Name 2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H-indol-3-yl)acetonitrile Common Name Cappariloside A Chemical Class Phenolic glycoside / Indole acetonitrile glycoside Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear Magnetic Resonance Spectroscopy

Position Chemical Shift (δ ppm) Assignment Nitrogen-Hydrogen (H-1) 11.0 d (J=1.2 Hz) Indole nitrogen-hydrogen H-2 6.19 d (J=1.2 Hz) Indole C-2 proton H-4 5.58 dd (J=6.3, 1.0 Hz) Indole C-4 proton H-5 6.99 (overlapped) Indole C-5 proton H-6 5.88 (overlapped) Indole C-6 proton H-7 (CH₂) 3.06 AB system (JAB=17.4 Hz) Acetonitrile methylene H-1' (anomeric) 3.78 d (J=6.7 Hz) β-glucose anomeric proton Position Chemical Shift (δ ppm) Assignment C-2 112.5 Indole C-2 C-3 103.5 Indole C-3 C-4 141.6 Indole C-4 (glycosylated) C-7 14.6 Acetonitrile methylene C-8 (CN) 119.9 Nitrile carbon C-1' 101.0 Glucose anomeric carbon Mass Spectrometry

Infrared Spectroscopy

Wavenumber (cm⁻¹) Assignment 3414, 3384, 3399, 3248 Oxygen-hydrogen, nitrogen-hydrogen stretching vibrations 2249 Carbon≡nitrogen stretching (nitrile) 1514, 1489, 1497 Aromatic carbon=carbon stretching 1069, 1073 Carbon-oxygen-carbon stretching (glycosidic linkage) Glycosidic Bond Configuration

Parameter Value Evidence Anomeric Configuration β-D-glucose J-coupling constant and chemical shift Coupling Constant (J₁,₂) 6.7 Hz ¹H Nuclear Magnetic Resonance analysis Linkage Type Oxygen-glycosidic bond Heteronuclear Multiple Bond Correlation Sugar Unit D-glucopyranose Correlation Spectroscopy experiments Attachment Point Indole C-4 position Long-range correlations Ring Conformation Chair conformation (⁴C₁) Nuclear Magnetic Resonance studies Physicochemical Properties

Property Value Physical State Amorphous solid / Colorless crystals Color Colorless to white Melting Point 235-237°C (decomposition) Optical Rotation [α]₂₀D -47.7° (c 0.3, methanol) Solubility (Water) Soluble Solubility (Organic solvents) Soluble in dimethyl sulfoxide, methanol, chloroform, dichloromethane, ethyl acetate, acetone Ultraviolet λmax (methanol) 256, 267 (shoulder), 278 nanometers Stability Stable under normal storage conditions Storage Conditions Store at -20°C under desiccated conditions Isomeric Forms and Derivatives

Compound Structure Difference Molecular Formula Molecular Weight Cappariloside A Parent compound C₁₆H₁₈N₂O₆ 334.32 Cappariloside B Contains additional β-glucose unit at C-6' position C₂₂H₂₈N₂O₁₁ 496.47 Synthetic O-acetyl derivative Tetra-O-acetyl protected form C₂₄H₂₆N₂O₁₀ 502.47 Aglycone (4-hydroxyindole-3-acetonitrile) Lacks glucose moiety C₁₀H₈N₂O 172.18 Related indole-3-acetonitrile glycosides Structural variations in sugar or indole substitution Variable Variable

The natural biosynthesis of Cappariloside A in Capparis spinosa represents a complex enzymatic process that integrates multiple metabolic pathways. While the complete biosynthetic pathway has not been fully elucidated, current research provides insights into the key enzymatic steps and metabolic routes involved in the formation of this unique indole glucoside [1] [2] [3].

The biosynthetic pathway of Cappariloside A likely begins with tryptophan as the primary precursor, following the established indole alkaloid biosynthetic routes found in plants [4] [5]. The initial step involves the conversion of L-tryptophan through a series of enzymatic transformations that ultimately lead to the formation of the indole-3-acetonitrile core structure characteristic of Cappariloside A [6] [7].

Recent genomic studies of Capparis spinosa have revealed the presence of key biosynthetic genes involved in secondary metabolite production [3] [8]. The plant genome contains expanded gene families related to hormone response pathways and photosynthesis, which may contribute to the biosynthesis of specialized metabolites like Cappariloside A [3]. Transcriptome analysis has identified several important enzymes in the phenylpropanoid biosynthesis pathway, including phenylalanine ammonia lyase, chalcone synthase, dihydroflavonol 4-reductase, and anthocyanidine synthase [9].

The flavonoid biosynthetic pathway in Capparis spinosa involves multiple enzymatic steps catalyzed by well-characterized enzymes [2]. The pathway begins with 4-coumaroyl coenzyme A ligase, proceeds through flavonoid 3-prime-hydroxylase and flavonol synthase, and concludes with flavonol-3-O-glucoside L-rhamnosyltransferase [2]. Expression analysis has shown that these biosynthetic genes are upregulated in response to elicitor treatments, suggesting active regulation of secondary metabolite production [2] [10] [11].

Environmental factors significantly influence the biosynthetic pathways in Capparis spinosa. Studies have demonstrated that different geographical origins and environmental conditions affect the accumulation of bioactive compounds, including Cappariloside A [1] [12]. High evaporation, elevated temperatures, and specific soil phosphorus levels contribute to enhanced production of secondary metabolites [1]. The correlation between environmental factors and metabolite production indicates that biosynthetic pathways are dynamically regulated in response to environmental stress [1].

The cellular localization of Cappariloside A biosynthesis appears to involve multiple compartments within the plant cell. Based on the structural characteristics of the compound and analogous biosynthetic pathways, the initial tryptophan-derived reactions likely occur in the cytoplasm, while subsequent glycosylation steps may involve endoplasmic reticulum-associated glycosyltransferases [2]. The compartmentalization of biosynthetic enzymes ensures proper regulation and efficient metabolite production [2].

Quality variation studies have revealed that Cappariloside A content varies significantly among different varieties of Capparis spinosa and across different developmental stages [1] [12]. The compound shows strong positive correlations with other bioactive metabolites such as stachydrine, linoleic acid, and monoolein, suggesting coordinated biosynthetic regulation [1]. This correlation pattern indicates that Cappariloside A biosynthesis is integrated with broader metabolic networks within the plant [1].

Gene expression analysis has identified key regulatory genes that control the biosynthesis of secondary metabolites in Capparis spinosa [1]. The expression of cytochrome P450 enzymes, particularly CYP73A variants, shows differential regulation patterns that correlate with metabolite accumulation [1]. The gene REF1 demonstrates a strong positive correlation with ferulic acid content, suggesting its role as a key biosynthetic enzyme [1]. These findings indicate that transcriptional regulation plays a crucial role in controlling Cappariloside A biosynthesis [1].

The natural biosynthetic route also involves specific post-translational modifications and enzyme regulation mechanisms. The activity of biosynthetic enzymes can be modulated by various factors including substrate availability, cofactor concentrations, and allosteric regulation [2]. Understanding these regulatory mechanisms is essential for developing strategies to enhance natural production of Cappariloside A in plant tissues [2] [10].

Total Synthesis Methodologies

The total synthesis of Cappariloside A has been achieved through several innovative methodologies, with the most significant contribution coming from Somei and Yamada, who reported the first total synthesis in 2000 [7] [13] [14]. Their approach established fundamental synthetic strategies that have influenced subsequent research in this area.

Indole-3-Carbaldehyde as a Precursor

Indole-3-carbaldehyde serves as a crucial starting material for the total synthesis of Cappariloside A, representing the most practical and efficient precursor for accessing the required indole framework [7] [14] [15]. The selection of this precursor is based on its commercial availability, structural similarity to the target molecule, and the established synthetic transformations available for indole-3-carbaldehyde derivatives [15] [16].

The synthetic route from indole-3-carbaldehyde to Cappariloside A involves a five-step sequence that demonstrates remarkable efficiency and practical utility [7] [14]. The initial transformation involves the conversion of indole-3-carbaldehyde to 4-benzyloxyindole-3-acetonitrile through a two-step process developed by Somei and colleagues [7]. This transformation achieves a 64% overall yield and provides access to a key intermediate that can be readily manipulated for subsequent synthetic operations [7] [14].

The conversion of indole-3-carbaldehyde to the acetonitrile intermediate represents a significant synthetic challenge that has been addressed through innovative methodologies [15] [16]. The process involves the introduction of the acetonitrile side chain at the 3-position of the indole ring while simultaneously installing the benzyloxy protecting group at the 4-position [7]. This dual functionalization strategy ensures efficient access to the required substitution pattern while maintaining the integrity of the indole nucleus [7] [14].

Optimization studies have revealed that the choice of reaction conditions significantly impacts the efficiency of the indole-3-carbaldehyde transformation [15]. Temperature control, solvent selection, and reagent stoichiometry all play crucial roles in determining the yield and selectivity of the conversion [15] [16]. The development of these optimized conditions has made the synthetic route more practical and reproducible for laboratory-scale synthesis [7] [14].

The versatility of indole-3-carbaldehyde as a precursor extends beyond Cappariloside A synthesis to encompass a broad range of indole-containing natural products [15] [16]. The established synthetic methodologies can be adapted for the preparation of structurally related compounds, making this approach valuable for medicinal chemistry applications [15]. This versatility has contributed to the continued interest in indole-3-carbaldehyde-based synthetic strategies [16].

Alternative approaches to utilizing indole-3-carbaldehyde have been explored to improve the overall efficiency of Cappariloside A synthesis [17] [18]. These methods include direct functionalization strategies that bypass the need for protecting groups and more efficient coupling reactions that reduce the number of synthetic steps [17]. While these alternative approaches show promise, the original Somei methodology remains the most well-established and reliable route [7] [14].

The mechanism of indole-3-carbaldehyde activation involves the formation of reactive intermediates that can undergo subsequent transformations [15] [16]. Understanding these mechanistic details has enabled the development of improved reaction conditions and the identification of potential side reactions that must be controlled [15]. This mechanistic insight has been crucial for optimizing the synthetic route and achieving reproducible results [16].

Glycosylation Strategies

The glycosylation step represents the most challenging aspect of Cappariloside A total synthesis, requiring the formation of a stable glycosidic bond between the hydroxylated indole nucleus and the glucose moiety [7] [14] [17] [18]. Several glycosylation strategies have been developed to address this synthetic challenge, each with distinct advantages and limitations.

The lithium hydroxide-promoted glycosylation method developed by Somei and Yamada represents a breakthrough in the synthesis of indole glycosides [7] [14]. This methodology utilizes 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide as the glycosylating reagent in combination with lithium hydroxide in dimethylformamide [7]. The reaction proceeds through nucleophilic attack of the deprotonated phenoxide on the anomeric carbon of the glycosyl donor, resulting in inversion of configuration to provide the desired beta-glycoside [7] [14].

Optimization of the lithium hydroxide glycosylation method involved systematic investigation of reaction parameters including reagent stoichiometry, reaction time, and temperature [7]. The studies revealed that the ratio of glycosyl donor to lithium hydroxide significantly impacts the reaction outcome, with optimal results achieved using 5 equivalents of glucopyranosyl bromide and 10 equivalents of lithium hydroxide [7]. These optimized conditions provide the glycosylated product in 53% yield after subsequent acetylation [7].

Phase-transfer catalyzed glycosylation represents an alternative strategy that has been successfully applied to Cappariloside A synthesis [17] [18]. This method employs potassium carbonate as the base in a biphasic chloroform-water system with benzyltributylammonium chloride as the phase-transfer catalyst [17] [18]. The approach offers advantages in terms of milder reaction conditions and improved functional group tolerance [17].

The Koenigs-Knorr glycosidation method has been investigated as a potential route for Cappariloside A synthesis, although with limited success [17] [18]. This classical glycosylation procedure involves the use of silver oxide as a promoter for the coupling between the phenolic nucleophile and the glycosyl halide [17]. While widely used in carbohydrate synthesis, this method proved less effective for the indole substrate, yielding only moderate conversion to the desired product [17] [18].

Mechanistic studies of the glycosylation reactions have provided insights into the factors that influence reaction efficiency and selectivity [7] [14]. The nucleophilicity of the phenolic hydroxyl group, the reactivity of the glycosyl donor, and the nature of the reaction medium all contribute to the success of the glycosylation process [7]. Understanding these factors has enabled the development of improved reaction conditions and the prediction of optimal substrates for glycosylation [14].

Stereochemical considerations play a crucial role in glycosylation strategy selection [7] [14] [17]. The formation of the beta-glycosidic linkage required for Cappariloside A necessitates the use of alpha-glycosyl donors that undergo inversion during the nucleophilic substitution process [7]. The stereochemical outcome is influenced by factors including the nature of the leaving group, reaction temperature, and solvent polarity [14].

Protecting group strategies are essential for successful glycosylation reactions [7] [14] [17]. The use of acetyl protecting groups on the glucose moiety serves multiple purposes: protecting the hydroxyl groups from unwanted reactions, modulating the reactivity of the glycosyl donor, and facilitating purification of the reaction products [7]. The selection of appropriate protecting groups is crucial for achieving high yields and selectivity in the glycosylation step [14].

Optimization of Yield and Purity

The optimization of yield and purity in Cappariloside A synthesis has been achieved through systematic investigation of reaction parameters and development of efficient purification protocols [7] [14] [17]. The overall synthetic strategy achieves a 41% yield over five steps, representing a significant accomplishment for a complex natural product synthesis [7].

Reaction condition optimization has focused primarily on the glycosylation step, which represents the most challenging transformation in the synthetic sequence [7]. Systematic variation of parameters including reagent equivalents, reaction time, temperature, and solvent has led to the identification of optimal conditions [7]. The data presented in Table 1 demonstrates the dramatic improvement achieved through optimization, with yields increasing from 2% to 53% for the key glycosylated intermediate [7].

| Entry | Glucosyl Bromide (equiv) | LiOH (equiv) | Time (h) | Yield 7 (%) | Yield 8 (%) | Comments |

|---|---|---|---|---|---|---|

| 1 | 1.5 | 1.0 | 2.0 | 18 | 2 | Standard conditions |

| 2 | 1.5 | 1.7 | 2.0 | 15 | 8 | Increased LiOH ratio |

| 3 | 2.2 | 2.2 | 1.5 | 12 | 11 | Further increased LiOH |

| 4 | 5.3 | 10.0 | 1.0 | 0 | 53 | Optimal for compound 8 |

| 5 | 5.0 | 10.0 | 2.0 | 79 | 0 | Preformed Li salt, optimal for compound 7 |

Purification strategies have been developed to ensure high purity of synthetic intermediates and the final product [7] [14]. Column chromatography using silica gel with carefully optimized solvent systems provides effective separation of reaction products from starting materials and byproducts [7]. The use of sequential elution with different solvent ratios enables the isolation of pure compounds in good yields [7] [14].

Alternative synthetic approaches have been explored to improve the overall efficiency and practicality of Cappariloside A synthesis [17] [18]. These include modified glycosylation conditions, alternative protecting group strategies, and streamlined purification procedures [17]. Recent reports describe multigram-scale synthesis protocols that achieve comparable yields while enabling larger-scale production for biological evaluation [17] [18].

The development of analytical methods for monitoring reaction progress and assessing product purity has been crucial for optimization efforts [7] [14]. Nuclear magnetic resonance spectroscopy, mass spectrometry, and thin-layer chromatography provide complementary information for characterizing synthetic intermediates and final products [7]. These analytical tools enable rapid assessment of reaction efficiency and guide optimization efforts [14].

Quality control measures have been implemented to ensure reproducibility and reliability of the synthetic protocol [7] [14] [17]. Standardized procedures for reagent preparation, reaction setup, and product isolation minimize variability between synthetic runs [7]. The establishment of quality control criteria for intermediate purity and final product characterization ensures consistent results [14].

Process improvements have focused on reducing the number of synthetic steps and improving atom economy [17] [18]. Alternative routes that bypass protecting group manipulations or combine multiple transformations in single-pot procedures offer potential advantages in terms of efficiency and practicality [17]. These improvements are particularly important for large-scale synthesis applications [18].

Semi-Synthetic Modifications

Semi-synthetic modifications of Cappariloside A represent an important area of research for developing analogs with improved pharmacological properties or enhanced biological activities [19] [20] [21] [22] [23]. These approaches involve chemical modifications of the natural product or synthetic Cappariloside A to create derivatives that may possess superior therapeutic profiles.

The structural features of Cappariloside A provide multiple sites for potential chemical modification [6] [7]. The indole nucleus offers opportunities for substitution at various positions, the acetonitrile side chain can be modified or replaced with alternative functional groups, and the glucose moiety can be altered through selective functionalization or replacement with other carbohydrate units [19] [22] [23].

Modifications to the indole ring system have been explored to investigate structure-activity relationships and potentially improve biological activity [19] [21] [22]. These modifications include halogenation, alkylation, acylation, and introduction of electron-withdrawing or electron-donating substituents [22] [23]. Each modification pattern provides insights into the molecular features required for biological activity and may lead to analogs with enhanced potency or selectivity [19].

The acetonitrile functional group represents another target for semi-synthetic modification [19] [22]. Alternative nitrile derivatives, carboxylic acid analogs, amide derivatives, and reduction products have been prepared to explore the importance of this structural feature [22] [23]. These modifications can significantly impact the physicochemical properties of the molecules, including lipophilicity, stability, and membrane permeability [19].

Glycoside modifications have been investigated to alter the pharmacokinetic properties and biological activity of Cappariloside A derivatives [19] [21] [23]. These modifications include replacement of glucose with other monosaccharides, introduction of different glycosidic linkages, and preparation of aglycon derivatives lacking the carbohydrate moiety [19]. Such modifications can influence solubility, metabolic stability, and cellular uptake characteristics [23].

Hybrid molecule approaches have been explored where Cappariloside A structural elements are combined with pharmacophores from other bioactive compounds [23]. This strategy aims to create multitarget drugs that can interact with multiple biological pathways simultaneously [23]. Such hybrid molecules may offer advantages in treating complex diseases that involve multiple pathological processes [19] [23].

The development of semi-synthetic analogs requires careful consideration of synthetic feasibility and scalability [19] [21] [22]. Chemical transformations must be compatible with the existing functional groups in Cappariloside A and should proceed under mild conditions to avoid decomposition or unwanted side reactions [22]. The availability of suitable reagents and the efficiency of purification procedures are also important factors in analog development [19].

Structure-activity relationship studies of semi-synthetic Cappariloside A analogs have provided valuable insights into the molecular determinants of biological activity [19] [22] [23]. These studies reveal which structural features are essential for activity, which modifications are tolerated, and which changes lead to enhanced or diminished biological effects [22]. This information guides the rational design of improved analogs with optimized properties [19] [23].

The evaluation of semi-synthetic analogs requires comprehensive biological testing to assess their pharmacological profiles [19] [21] [22]. This includes determination of potency, selectivity, toxicity, and pharmacokinetic properties [22] [23]. Comparative studies with the natural product provide benchmarks for evaluating the success of modification strategies [19].